1-benzyl-4-(2-ethoxyphenyl)pyrazine-2,3(1H,4H)-dione

Lipophilicity Physicochemical property comparison Structural analog differentiation

1-Benzyl-4-(2-ethoxyphenyl)pyrazine-2,3(1H,4H)-dione (CAS 1207002-03-6) is a fully substituted pyrazine-2,3-dione featuring a unique ortho-ethoxy group on the N4-phenyl ring—a key differentiator from para-ethoxy or methoxy analogs. This regioisomer alters the dihedral angle between the phenyl ring and the pyrazine-dione core, directly impacting π-stacking interactions and hydrogen-bond acceptor geometry at the dione carbonyls. With a molecular weight of 322.4 g/mol and lead-like lipophilicity, this scaffold is ideal for SAR exploration in kinase inhibition (CK2, PIM1) and GABA-A receptor modulation programs. Procurement of this specific ortho-ethoxy regioisomer at high purity is critical, as even minor substituent changes produce distinct pharmacophoric geometries that may fail to recapitulate screening hits.

Molecular Formula C19H18N2O3
Molecular Weight 322.364
CAS No. 1207002-03-6
Cat. No. B2952715
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-benzyl-4-(2-ethoxyphenyl)pyrazine-2,3(1H,4H)-dione
CAS1207002-03-6
Molecular FormulaC19H18N2O3
Molecular Weight322.364
Structural Identifiers
SMILESCCOC1=CC=CC=C1N2C=CN(C(=O)C2=O)CC3=CC=CC=C3
InChIInChI=1S/C19H18N2O3/c1-2-24-17-11-7-6-10-16(17)21-13-12-20(18(22)19(21)23)14-15-8-4-3-5-9-15/h3-13H,2,14H2,1H3
InChIKeyAKDNVTBFKGZLHY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-Benzyl-4-(2-ethoxyphenyl)pyrazine-2,3(1H,4H)-dione (CAS 1207002-03-6): Structural and Procurement Baseline


1-Benzyl-4-(2-ethoxyphenyl)pyrazine-2,3(1H,4H)-dione (CAS 1207002-03-6) is a fully substituted pyrazine-2,3-dione heterocycle bearing a 1-benzyl group and a 4-(2-ethoxyphenyl) substituent . Its molecular formula is C19H18N2O3 with a molecular weight of 322.4 g/mol and a canonical SMILES of CCOc1ccccc1-n1ccn(Cc2ccccc2)c(=O)c1=O . The compound belongs to the 1,4-diarylpyrazine-2,3-dione class, a scaffold that has been explored in medicinal chemistry for kinase inhibition, GABA receptor modulation, and antimicrobial applications, though specific biological profiling data for this exact compound remain unpublished in the peer-reviewed primary literature as of the search date.

Why Generic Substitution Fails for 1-Benzyl-4-(2-ethoxyphenyl)pyrazine-2,3(1H,4H)-dione: Structural Determinants of Differentiation


Within the 1,4-diarylpyrazine-2,3-dione chemical space, even minor substituent changes produce distinct physicochemical profiles that can dictate target engagement, metabolic stability, and off-target liability . The target compound's ortho-ethoxy group on the N4-phenyl ring is a key differentiator: compared to the para-ethoxy regioisomer, the ortho substitution alters the dihedral angle between the phenyl ring and the pyrazine-dione core, influencing π-stacking interactions and hydrogen-bond acceptor geometry at the dione carbonyls . Replacing the N1-benzyl group with a 2-fluorobenzyl group (as in the analog CAS 1206998-52-8) introduces an electronegative fluorine atom that modifies both lipophilicity and metabolic soft-spot profile . These structural nuances mean that compounds within this series are not interchangeable without quantitative verification of target-specific activity and selectivity.

Product-Specific Quantitative Evidence Guide: 1-Benzyl-4-(2-ethoxyphenyl)pyrazine-2,3(1H,4H)-dione vs. Closest Analogs


Ortho-Ethoxy Substituent Confers Higher Lipophilicity and Altered H-Bond Acceptor Profile Relative to the Methoxy Analog

The target compound bears an ortho-ethoxy group (–OCH2CH3) on the N4-phenyl ring, whereas the closest commercially available analog, 1-benzyl-4-(2-methoxyphenyl)pyrazine-2,3(1H,4H)-dione (CAS 1207002-14-9), carries an ortho-methoxy group (–OCH3) . The ethoxy group adds one methylene unit, increasing molecular weight from 308.3 to 322.4 g/mol and raising calculated LogP by approximately +0.5 log units based on the Hansch-Leo fragmental constant for the –CH2– increment [1]. The ethoxy oxygen remains a hydrogen-bond acceptor, but the extended alkyl chain increases steric bulk adjacent to the pyrazine-dione core, which may modulate target binding pocket complementarity. No experimental LogP, pKa, or solubility data are publicly available for either compound.

Lipophilicity Physicochemical property comparison Structural analog differentiation

Ortho vs. Para Ethoxy Regioisomerism Alters Molecular Shape and Electronic Distribution

The target compound places the ethoxy group at the ortho position of the N4-phenyl ring. The para-ethoxy regioisomer, 1-benzyl-4-(4-ethoxyphenyl)pyrazine-2,3-dione (same molecular formula, MW 322.4), positions the ethoxy group distal to the pyrazine-dione attachment point . Ortho substitution restricts rotational freedom of the phenyl ring relative to the pyrazine core due to steric clash with the dione carbonyl oxygen, resulting in a more defined conformational preference. This conformational restriction can influence the spatial orientation of the ethoxy oxygen lone pairs, affecting hydrogen-bond acceptor geometry. The para isomer, by contrast, allows free rotation and presents the ethoxy group in a solvent-exposed orientation. No X-ray crystal structures or NMR conformational studies are publicly available for either regioisomer to quantify the dihedral angle difference.

Regioisomer comparison Molecular conformation Electronic effects

Benzyl vs. 2-Fluorobenzyl N1-Substitution: Absence of Fluorine as a Metabolic Soft-Spot Determinant

The target compound features an unsubstituted benzyl group at N1. A closely related analog, 1-(2-ethoxyphenyl)-4-(2-fluorobenzyl)pyrazine-2,3(1H,4H)-dione (CAS 1206998-52-8), replaces the benzyl group with a 2-fluorobenzyl group, increasing molecular weight to 340.3 g/mol . The presence of fluorine at the ortho position of the benzyl ring: (i) increases the electron-withdrawing character of the N1 substituent, which may modulate the electron density of the pyrazine ring and thus the reactivity of the dione carbonyls; (ii) blocks a potential site of CYP450-mediated aromatic hydroxylation, which for the unsubstituted benzyl analog (the target compound) may represent a metabolic soft spot. No experimental intrinsic clearance (Clint) or metabolite identification data are available for either compound to confirm this class-level inference.

Metabolic stability Fluorine substitution CYP450 liability

Pyrazine-2,3-dione Scaffold: Class-Level Recognition as a Privileged Structure for Kinase and GABA Receptor Modulation

The pyrazine-2,3-dione core is recognized in medicinal chemistry as a privileged scaffold capable of engaging ATP-binding sites in kinases (e.g., CK2, PIM1) and modulating GABA-A/benzodiazepine receptor complexes [1][2]. Patent literature, including US4513135 (diaryl-pyrazine derivatives affecting GABA binding), establishes that 5,6-diarylpyrazines with appropriate substitution can function as activators of GABA and benzodiazepine receptor binding [2]. The target compound differs from the patent exemplars by bearing a dione functionality at the 2,3-positions rather than an amino substituent at a ring carbon, which alters the hydrogen-bonding donor/acceptor profile. No target-specific IC50, Ki, or EC50 values are publicly available for this exact compound at any biological target. Any prediction of kinase or GABA receptor activity for the target compound must be treated as a hypothesis requiring de novo experimental validation.

Privileged scaffold Kinase inhibition GABA receptor modulation Class-level activity

Best Research and Industrial Application Scenarios for 1-Benzyl-4-(2-ethoxyphenyl)pyrazine-2,3(1H,4H)-dione Based on Current Evidence


Lead-Like Fragment Elaboration in Kinase or GABA Receptor Drug Discovery Programs

The pyrazine-2,3-dione core, combined with the ortho-ethoxyphenyl and benzyl substituents, provides a molecular weight (322.4 g/mol) and lipophilicity profile consistent with lead-like chemical space . This compound can serve as a starting scaffold for structure-activity relationship (SAR) exploration in programs targeting kinases (e.g., CK2, PIM1) or GABA-A receptors, where the dione carbonyls may act as hinge-binding motifs or hydrogen-bond acceptors, respectively. Procurement of this specific regioisomer (ortho-ethoxy) is critical, as the para-ethoxy or methoxy analogs will present different pharmacophoric geometries that may fail to recapitulate initial screening hits.

Regioisomeric Selectivity Profiling in Cytochrome P450 Inhibition Screens

Given the class-level inference that unsubstituted benzyl groups are susceptible to CYP450-mediated oxidation, this compound is a suitable substrate for in vitro CYP inhibition and metabolic stability assays (e.g., human liver microsomes, recombinant CYP isoforms) . Comparative studies with the 2-fluorobenzyl analog (CAS 1206998-52-8) can quantify the metabolic soft-spot contribution of the benzyl phenyl ring and guide subsequent optimization strategies. Such data are currently unpublished and represent a gap that a procurement decision could directly address.

Physicochemical Benchmarking for Ortho-Substituted Diarylpyrazine-Dione Library Design

The target compound's ortho-ethoxy group introduces a measurable lipophilicity increment (estimated ΔLogP ≈ +0.5) relative to the methoxy analog . This makes it a useful reference compound for calibrating computational LogP models (e.g., XLogP3, ALogP, miLogP) against experimentally determined LogD7.4 or chromatographic hydrophobicity index (CHI) values. Procurement of both the ortho-ethoxy and ortho-methoxy analogs enables paired physicochemical profiling that can inform library design for central nervous system (CNS) or peripheral target programs where fine-tuning of lipophilicity is essential.

Chemical Probe Development with Explicit Disclosure of Data Limitations

As of the search date, no peer-reviewed biological activity data exist for this compound . This creates an opportunity for a research group to generate first-in-class target engagement data (e.g., broad-panel kinase profiling, GABA-A receptor binding assays, or cellular phenotypic screening) and publish the results, thereby establishing this chemotype as a novel chemical probe. Procurement of high-purity (>95%) material with rigorous analytical characterization (1H NMR, LCMS, HPLC purity certificate) is essential to ensure that any observed biological activity is attributable to the compound and not to impurities or isomeric contaminants.

Quote Request

Request a Quote for 1-benzyl-4-(2-ethoxyphenyl)pyrazine-2,3(1H,4H)-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.